2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 893095-27-7
Cat. No.: VC8447930
Molecular Formula: C22H23N5O4S2
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893095-27-7 |
|---|---|
| Molecular Formula | C22H23N5O4S2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O4S2/c1-25-21(29)19-17-5-2-6-18(17)32-22(19)26-20(28)15-7-9-16(10-8-15)33(30,31)27(13-3-11-23)14-4-12-24/h7-10H,2-6,13-14H2,1H3,(H,25,29)(H,26,28) |
| Standard InChI Key | DXCUCUDEOSMTHN-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
| Canonical SMILES | CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Introduction
Chemical Composition
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IUPAC Name: 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Molecular Formula: C21H23N5O3S2
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Molecular Weight: Approximately 473.57 g/mol
Structural Features
This compound consists of:
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A cyclopenta[b]thiophene core, which is a bicyclic structure containing sulfur.
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A benzamido group, contributing to its amide functionality.
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A sulfamoyl group with bis(2-cyanoethyl) substituents, enhancing its polarity and solubility.
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A terminal methyl group attached to the nitrogen atom.
General Synthetic Pathway
The synthesis of this compound likely involves:
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Cyclopenta[b]thiophene derivative preparation: Starting from thiophene precursors through cyclization reactions.
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Amide bond formation: Coupling of benzoyl chloride derivatives with amines.
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Introduction of sulfamoyl group: Via reaction with sulfonyl chlorides and subsequent alkylation with cyanoethyl groups.
Challenges in Synthesis
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The introduction of bis(2-cyanoethyl) groups requires controlled conditions to avoid side reactions.
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Maintaining the integrity of the bicyclic thiophene core during functionalization.
Potential Therapeutic Roles
Compounds with similar structural motifs have been investigated for:
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Anticancer Activity: Sulfamoyl derivatives are known to inhibit enzymes like carbonic anhydrase, which is overexpressed in some tumors.
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Anti-inflammatory Effects: The amide and thiophene groups may interact with inflammatory mediators.
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Antimicrobial Properties: Sulfonamide derivatives exhibit activity against bacterial and fungal pathogens.
Mechanism of Action
The sulfamoyl group can mimic natural substrates of enzymes, potentially inhibiting their activity through competitive binding. Additionally, the nitrile groups may enhance binding affinity to biological targets via hydrogen bonding or dipolar interactions.
Molecular Docking Studies
Preliminary computational studies suggest that compounds with similar scaffolds exhibit high binding affinities to enzyme active sites such as:
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Carbonic anhydrase IX (CAIX), implicated in cancer progression.
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Cyclooxygenase enzymes (COX), involved in inflammation.
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